molecular formula C17H25N3O6S B300447 ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate

ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate

Cat. No.: B300447
M. Wt: 399.5 g/mol
InChI Key: AQRJUILVJZPUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a methoxy group, and a sulfonyl group

Preparation Methods

The synthesis of ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the appropriate precursor using methyl iodide in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the sulfonylated intermediate with ethyl 4-[2-(3-methoxyanilino)acetyl]piperazine-1-carboxylate under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: The compound is utilized in chemical research to explore new synthetic methodologies and reaction mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[3-methoxy(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-[2-(3-methoxyanilino)acetyl]piperazine-1-carboxylate: This compound lacks the sulfonyl group, which may result in different biological activity and chemical properties.

    Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperidine-1-carboxylate: This compound features a piperidine ring instead of a piperazine ring, which may affect its binding affinity and biological activity.

    Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]morpholine-1-carboxylate: This compound contains a morpholine ring, which may lead to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O6S/c1-4-26-17(22)19-10-8-18(9-11-19)16(21)13-20(27(3,23)24)14-6-5-7-15(12-14)25-2/h5-7,12H,4,8-11,13H2,1-3H3

InChI Key

AQRJUILVJZPUEI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.